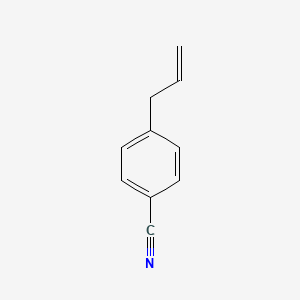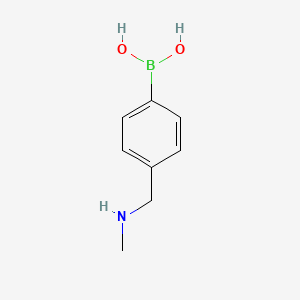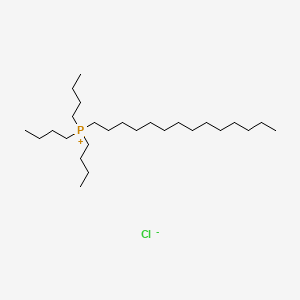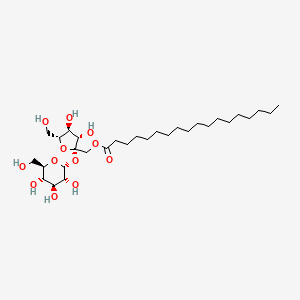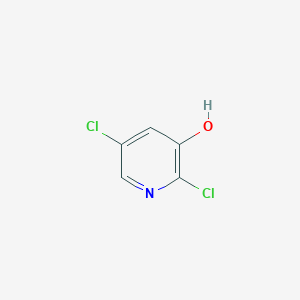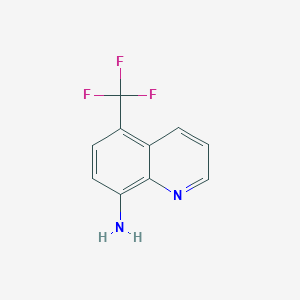
5-(Trifluoromethyl)quinolin-8-amine
Vue d'ensemble
Description
5-(Trifluoromethyl)quinolin-8-amine is a chemical compound with the CAS Number: 483-69-2 . It has a molecular weight of 212.17 and its IUPAC name is 5-(trifluoromethyl)-8-quinolinamine . It is a solid substance .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 5-(Trifluoromethyl)quinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)quinolin-8-amine is 1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)quinolin-8-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Drug Discovery
The trifluoromethyl group in 5-(Trifluoromethyl)quinolin-8-amine has been found to be a common feature in many FDA-approved drugs . The presence of this group can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Anti-Proliferative Activities
Research has shown that certain compounds containing 5-(Trifluoromethyl)quinolin-8-amine have demonstrated anti-proliferative activities against HeLa cell lines . This suggests potential applications in the development of cancer therapeutics .
Synthesis of Complex Molecules
5-(Trifluoromethyl)quinolin-8-amine is used in the synthesis of complex molecules. Its intricate structure offers burstiness with its diverse applications in areas like drug discovery and catalysis.
Material Science
The unique properties of 5-(Trifluoromethyl)quinolin-8-amine make it a valuable compound in material science . It can be used in the development of new materials with specific desired properties .
Chemical Research
5-(Trifluoromethyl)quinolin-8-amine is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its intricate structure.
Agrochemicals
The organo-fluorine chemistry of 5-(Trifluoromethyl)quinolin-8-amine makes it useful in the development of agrochemicals . Fluorine-containing compounds significantly affect the growth of plants, making them a key component in many agrochemical products .
Safety and Hazards
The safety information for 5-(Trifluoromethyl)quinolin-8-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
5-(trifluoromethyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQGKLEIKGMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438558 | |
| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinolin-8-amine | |
CAS RN |
483-69-2 | |
| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
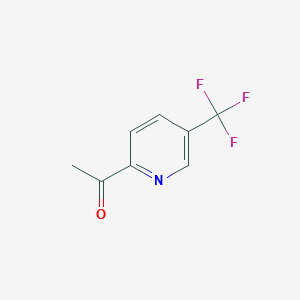
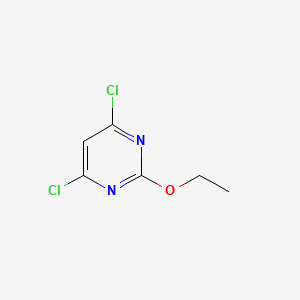
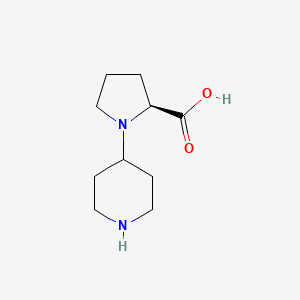
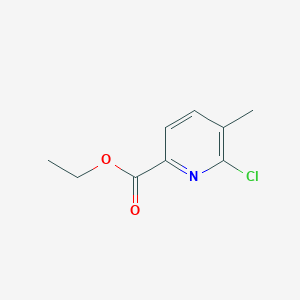
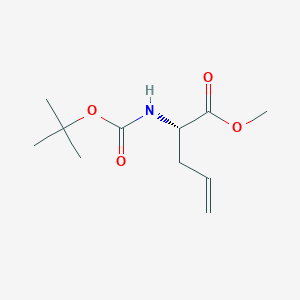
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
